Octane

Description

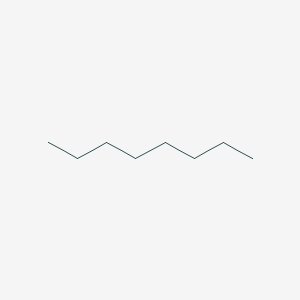

Structure

3D Structure

Properties

IUPAC Name |

octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMXDCGIABBOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18, Array | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9065-92-3 | |

| Record name | Polyoctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026882 | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

111-65-9, 31372-91-5 | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1RV0B2FJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RG802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |

| Record name | N-OCTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1240 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-OCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | OCTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/128 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Octane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of n-Octane

Introduction

n-Octane (C₈H₁₈) is a straight-chain alkane, a fundamental hydrocarbon that serves as a cornerstone in various scientific and industrial applications.[1][2] As one of the many structural isomers of octane, n-octane is a significant component of gasoline and is widely utilized as a solvent and in organic synthesis.[2][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of n-octane, offering insights for researchers, scientists, and drug development professionals who employ this versatile chemical in their work. Understanding these properties is paramount for its safe handling, effective application, and the accurate interpretation of experimental results.

Molecular and Identification Properties

A clear identification of n-octane is the first step in any scientific endeavor. Its fundamental molecular and registry information are summarized below.

| Property | Value |

| Chemical Name | n-Octane |

| Synonyms | Octane, n-C₈H₁₈ |

| CAS Number | 111-65-9[5][6][7] |

| EC Number | 203-892-1[1][5] |

| Molecular Formula | C₈H₁₈[1][7] |

| Condensed Structural Formula | CH₃(CH₂)₆CH₃[2][5][6] |

| Molecular Weight | 114.23 g/mol [1][6][7] |

| Appearance | Colorless liquid[1][7][8] |

| Odor | Gasoline-like[1][8] |

Physicochemical Properties

The physical state and behavior of n-octane under various conditions are dictated by its physicochemical properties. These properties are crucial for designing experiments, purification processes, and understanding its interactions with other substances.

Thermodynamic Properties

The thermodynamic properties of n-octane govern its energy content and phase transitions.

Caption: Phase transitions of n-octane with corresponding temperatures.

Table of Key Thermodynamic and Physical Properties:

| Property | Value |

| Melting Point | -57 °C (-70.6 °F)[1][6][8] |

| Boiling Point | 125.6 °C (258.1 °F)[1][3] |

| Density | 0.703 g/cm³ at 20 °C[6] |

| Vapor Pressure | 1.47 kPa (11 mm Hg) at 20 °C[1][8] |

| Flash Point | 13 °C (55.4 °F) (closed cup)[1][3] |

| Autoignition Temperature | 206 °C (403 °F)[3][8] |

| Explosive Limits | 1.0% - 6.5% by volume in air[3][8] |

| Heat of Combustion | -5445.3 kJ/mol[3] |

| Specific Heat Capacity (Liquid) | 254.6 J/(mol·K) at 298 K[9] |

| Standard Molar Entropy (Gas) | 466 J/(mol·K) at 298 K[9] |

| Standard Molar Gibbs Energy of Formation (Gas) | 15.79 kJ/mol at 298 K[9] |

Optical and Other Physical Properties

Optical properties such as the refractive index are essential for the characterization and purity assessment of n-octane.

| Property | Value |

| Refractive Index (n_D) | 1.398 at 20 °C[1][8] |

| Viscosity | 0.542 mPa·s at 20 °C[2] |

| Surface Tension | 21.1 mN/m at 298.15 K[8] |

Chemical Properties and Reactivity

As a saturated hydrocarbon, n-octane is relatively unreactive. However, under specific conditions, it undergoes several important chemical reactions.

Combustion

The most prominent chemical property of n-octane is its ability to undergo combustion, releasing a significant amount of energy. This exothermic reaction is the basis for its use as a fuel component.

Complete Combustion Reaction: 2 C₈H₁₈(l) + 25 O₂(g) → 16 CO₂(g) + 18 H₂O(g) + Energy

This reaction highlights the production of carbon dioxide and water upon complete combustion. Incomplete combustion, which occurs in the absence of sufficient oxygen, can lead to the formation of carbon monoxide and soot.

Oxidation

The controlled oxidation of n-octane is a key industrial process for producing more valuable chemicals.[10] Oxidative dehydrogenation (ODH) can convert n-octane into octenes and aromatic compounds, which are important intermediates in the chemical industry.[10][11] The reaction pathways can be complex, often involving radical intermediates.[10][12] The choice of oxidant, such as molecular oxygen or carbon dioxide, and the catalyst significantly influence the product distribution.[10]

Caption: Simplified reaction pathways in the oxidation of n-octane.

Solubility

The principle of "like dissolves like" governs the solubility of n-octane. As a non-polar molecule, it exhibits poor solubility in polar solvents like water but is readily miscible with other non-polar organic solvents.[1][13][14]

Solubility Characteristics:

This property is fundamental to its application as a non-polar solvent in various chemical processes, including extraction and recrystallization, particularly in the pharmaceutical industry.[1]

Experimental Protocols

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of an n-octane sample.

Methodology:

-

Instrument Preparation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent) is used.

-

Sample Preparation: The n-octane sample is diluted in a suitable solvent (e.g., hexane) if necessary.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The oven temperature is programmed to ramp up to ensure good separation.

-

Detection: The FID detects the organic compounds as they elute from the column.

-

Data Analysis: The area of the n-octane peak is compared to the total area of all peaks to calculate the purity percentage.

Safety and Handling

n-Octane is a highly flammable liquid and vapor and requires careful handling to prevent accidents.[5][15][16]

Key Safety Precautions:

-

Flammability: Keep away from heat, sparks, open flames, and other ignition sources.[5][15][16] Containers should be grounded and bonded.[16]

-

Inhalation: May cause drowsiness or dizziness.[5][15] Use in a well-ventilated area or with appropriate respiratory protection.[15]

-

Skin Contact: Causes skin irritation.[5][15] Wear protective gloves and clothing.[15][16]

-

Eye Contact: Wear appropriate eye protection.

-

Ingestion: May be fatal if swallowed and enters airways.[5][16] Do not induce vomiting. Seek immediate medical attention.[16]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[5][15] Avoid release to the environment.[5][15]

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers away from incompatible materials such as oxidizing agents.[8][16][17]

Applications in Research and Development

The well-defined properties of n-octane make it a valuable tool in various research and development settings:

-

Solvent: Its non-polar nature makes it an excellent solvent for non-polar compounds, fats, and oils.[1] In the pharmaceutical industry, it is used as an inert solvent for purification, recrystallization, and washing of active pharmaceutical ingredients.[1]

-

Chromatography: It is used as a component of the mobile phase in normal-phase chromatography and as a reference standard in gas chromatography.[3]

-

Organic Synthesis: n-Octane serves as a reaction medium for various organic reactions.[3]

-

Fuel Science: It is a primary reference fuel for determining the octane number of gasoline, a measure of its anti-knock properties.[4]

Conclusion

n-Octane is a fundamental chemical with a well-characterized set of physical and chemical properties. A thorough understanding of these properties is essential for its safe and effective use in research, drug development, and various industrial processes. This guide provides a detailed overview to assist scientists and researchers in their work with this important hydrocarbon.

References

- n-Octane - Haltermann Carless. (n.d.).

- N-OCTANE | 111-65-9 - ChemicalBook. (2025).

- Physical Data and Uses of n-Octane - Junyuan Petroleum Group. (2017).

- n-Octane CAS 111-65-9 | 806910 - Sigma-Aldrich. (n.d.).

- n-Octane for synthesis 111-65-9 - Sigma-Aldrich. (n.d.).

- n-Octane - Chem-Impex. (n.d.).

- What are the chemical properties of octane (C8H18)? - Quora. (2023).

- Octane - Wikipedia. (n.d.).

- 111-65-9(N-OCTANE) Product Description - ChemicalBook. (n.d.).

- Refractive index of C8H18 (Octane) - Kerl-293K - RefractiveIndex.INFO. (n.d.).

- Octane - Solubility of Things. (n.d.).

- n-Octane - SAFETY DATA SHEET. (2018).

- OCTANE - Thermopedia. (2011).

- Safety Data Sheet: n-Octane - Carl ROTH. (2015).

- Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering - CRIS. (n.d.).

- Gas-Phase Oxidative Dehydrogenation of n-Octane over Metal Oxide Catalysts: A Review. (2024).

- n-Octane CAS No 111-65-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) - PMC - NIH. (n.d.).

- octane - Stenutz. (n.d.).

- n-Octane 正辛烷 - DoMole-安徽敦茂科技. (n.d.).

- n-Octane Safety Data Sheet | danger | Liquid | SDS/MSDS - NextSDS. (n.d.).

- OCTANE - CAMEO Chemicals. (n.d.).

- N-OCTANE - CAMEO Chemicals - NOAA. (n.d.).

- A Flow Reactor Study of the Oxidation of n-Octane and Iso-Octane - Taylor & Francis. (n.d.).

- Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering | Journal of Chemical & Engineering Data - ACS Publications. (2019).

- Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering (SLS) | NIST - National Institute of Standards and Technology. (2019).

- Reaction pathways for n-octane oxidation as proposed by Sarathy et al.... - ResearchGate. (n.d.).

- Based on solute-solvent interactions arrange the following in order of increasing solubility in n-octane and explain. Cyclohexane KCl CH3OH CH3CN. - Doubtnut. (n.d.).

- octane - Химия и токсикология. (n.d.).

- Liquid Viscosity and Surface Tension of n-Hexane, n-Octane, n-Decane, and n-Hexadecane up to 573 K by Surface Light Scattering | Journal of Chemical & Engineering Data - ACS Publications. (2019).

- Refractive index of C8H18 (Octane) - Myers - RefractiveIndex.INFO. (n.d.).

- n-OCTANE - F-Chart Software. (n.d.).

- Mechanisms of Gas-Phase Oxidative Dehydrogenation of n-Octane - Encyclopedia.pub. (2024).

- n-Octane [for HPLC Solvent] - TCI Chemicals. (n.d.).

- n-octane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation. (n.d.).

- Saturated vapor pressures of n-octane (a and b) and n-hexadecane (c and... | Download Scientific Diagram - ResearchGate. (n.d.).

- n-Octane Degradation Pathway - Eawag-BBD. (1998).

- Physical properties of n-octane and water. | Download Table - ResearchGate. (n.d.).

- Chemical Properties of Octane (CAS 111-65-9) - Cheméo. (n.d.).

- Octane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Octane - Sciencemadness Wiki. (2019).

- Octane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Gasoline - Wikipedia. (n.d.).

Sources

- 1. haltermann-carless.com [haltermann-carless.com]

- 2. Octane - Wikipedia [en.wikipedia.org]

- 3. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]

- 4. thermopedia.com [thermopedia.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. n-Octane for synthesis 111-65-9 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-OCTANE | 111-65-9 [chemicalbook.com]

- 9. octane [chemister.ru]

- 10. mdpi.com [mdpi.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. adamsbiochemistry.quora.com [adamsbiochemistry.quora.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. airgas.com [airgas.com]

- 16. carlroth.com [carlroth.com]

- 17. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Structural Isomers of Octane and Their Properties

Introduction: The Concept of Structural Isomerism in Hydrocarbons

In the realm of organic chemistry, the molecular formula provides a foundational, albeit incomplete, description of a compound. The formula C₈H₁₈, for instance, denotes the alkane octane, a key component of gasoline. However, this simple formula belies a significant degree of molecular diversity. There are, in fact, 18 unique compounds that share this exact molecular formula, known as structural (or constitutional) isomers.[1] These isomers, while composed of the same number and type of atoms, differ in their atomic connectivity—the very architecture of their carbon skeletons. This guide provides a comprehensive exploration of the 18 structural isomers of octane, detailing their distinct physicochemical properties and the fundamental principles that govern the relationship between their structure and function. For researchers in materials science, petrochemistry, and drug development, understanding these relationships is paramount for predicting molecular behavior and designing materials with tailored properties.

The Eighteen Isomers of Octane: A Structural Overview

The structural diversity of octane stems from the various ways in-which eight carbon atoms can be arranged, from a simple linear chain to highly branched, compact structures. Each unique arrangement constitutes a distinct isomer with a specific IUPAC (International Union of Pure and Applied Chemistry) name that precisely describes its structure.

The 18 structural isomers of octane are:

-

n-Octane

-

2-Methylheptane

-

3-Methylheptane

-

4-Methylheptane

-

3-Ethylhexane

-

2,2-Dimethylhexane

-

2,3-Dimethylhexane

-

2,4-Dimethylhexane

-

2,5-Dimethylhexane

-

3,3-Dimethylhexane

-

3,4-Dimethylhexane

-

3-Ethyl-2-methylpentane

-

3-Ethyl-3-methylpentane

-

2,2,3-Trimethylpentane

-

2,2,4-Trimethylpentane (Iso-octane)

-

2,3,3-Trimethylpentane

-

2,3,4-Trimethylpentane

-

2,2,3,3-Tetramethylbutane

Below are the graphical representations of these molecular structures, generated using the DOT language.

Comparative Physicochemical Properties

The seemingly subtle differences in molecular architecture among the octane isomers lead to significant variations in their physical properties. These differences are primarily dictated by the nature and strength of intermolecular van der Waals forces, which are influenced by the molecule's surface area and its ability to pack efficiently in the solid state.

Data Summary

The following table summarizes key physical properties for the 18 structural isomers of octane. These properties are critical for applications ranging from fuel formulation to solvent selection.

| Isomer No. | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research Octane Number (RON) |

| 1 | n-Octane | 125.7 | -56.8 | 0.703 | -19 |

| 2 | 2-Methylheptane | 117.6 | -109.0 | 0.698[2] | 23 |

| 3 | 3-Methylheptane | 119.0 | -120.5 | 0.705 | 35 |

| 4 | 4-Methylheptane | 117.7 | -121.2 | 0.704 | 39 |

| 5 | 3-Ethylhexane | 118.6 | -118.8 | 0.712[3] | 30 |

| 6 | 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 73 |

| 7 | 2,3-Dimethylhexane | 115.6 | -110 (approx.) | 0.719[4] | 71 |

| 8 | 2,4-Dimethylhexane | 109.4 | -119.1 | 0.699 | 65 |

| 9 | 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694[5] | 56 |

| 10 | 3,3-Dimethylhexane | 112.0 | -126.1[6] | 0.710 | 76 |

| 11 | 3,4-Dimethylhexane | 117.7 | -110 (approx.) | 0.719 | 76 |

| 12 | 3-Ethyl-2-methylpentane | 115.6 | -115 (approx.) | 0.718 | 80 |

| 13 | 3-Ethyl-3-methylpentane | 118.3[7] | -90.9[7] | 0.727 | 82 |

| 14 | 2,2,3-Trimethylpentane | 109.8 | -112.3[8] | 0.716 | 96 |

| 15 | 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692[9] | 100[9] |

| 16 | 2,3,3-Trimethylpentane | 114.8[9] | -100.7[9] | 0.726 | 99 |

| 17 | 2,3,4-Trimethylpentane | 113.5 | -109.4 | 0.719[10] | 102.7[11] |

| 18 | 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.690 (at 105°C) | >100 |

Note: Some values are approximated from available literature. Density is typically measured at 20°C unless otherwise specified.

Structure-Property Relationships: Causality and Insights

The data presented above reveals clear trends that can be explained by fundamental principles of intermolecular forces and molecular geometry.

Boiling Point: The Influence of Surface Area

The boiling point of a nonpolar substance like an alkane is determined by the strength of the London dispersion forces, a type of van der Waals force, between its molecules. The strength of these forces is directly proportional to the surface area of the molecule.

-

Linear vs. Branched Isomers: n-Octane, the linear isomer, has the largest surface area, allowing for maximum intermolecular contact and the strongest dispersion forces. Consequently, it has the highest boiling point (125.7°C).

-

Effect of Branching: As branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interaction, weakening the dispersion forces and resulting in a lower boiling point. For example, the highly branched 2,2,4-trimethylpentane (iso-octane) has a boiling point of only 99.2°C, significantly lower than n-octane.

Melting Point: The Role of Molecular Symmetry and Packing

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires overcoming the forces holding the molecules in the lattice.

-

Symmetry and Packing Efficiency: Unlike boiling points, melting points are highly dependent on how well a molecule can pack into a crystal lattice. Highly symmetrical, compact molecules tend to pack more efficiently, leading to a more stable crystal lattice that requires more energy (a higher temperature) to break apart.

-

The Case of 2,2,3,3-Tetramethylbutane: This isomer provides a striking example. Despite being highly branched, its exceptional symmetry allows it to pack very efficiently into a crystal lattice. This results in an unusually high melting point of 100.7°C, making it a solid at room temperature. This contrasts sharply with its relatively low boiling point (106.5°C).

Octane Rating: Combustion Stability

The Research Octane Number (RON) is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in a spark-ignition engine.[12] The scale is defined by two reference points: n-heptane (RON = 0) and 2,2,4-trimethylpentane (iso-octane), which is assigned a RON of 100.[9][12][13]

-

Branching and Stability: Straight-chain alkanes like n-octane tend to auto-ignite under compression, leading to engine knock; hence, n-octane has a very low (negative) octane rating.[14] Branched isomers are more stable and resistant to pre-ignition. The presence of tertiary and quaternary carbons in branched structures leads to the formation of more stable carbocation intermediates during combustion, allowing for a smoother, more controlled burn.

-

General Trend: As the degree of branching increases, the octane rating generally increases. This is why highly branched isomers like 2,2,4-trimethylpentane and 2,3,4-trimethylpentane are highly desirable components in gasoline.[11]

Experimental Methodologies for Property Determination

The accurate determination of these physical properties relies on standardized, validated laboratory protocols. Trustworthiness in these measurements is achieved through careful control of experimental variables and proper calibration of instrumentation.

Protocol 1: Boiling Point Determination by Simple Distillation

This method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[4][8]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, which is measured by a thermometer placed in the vapor path.[15]

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer.

-

Sample Preparation: Place 5-10 mL of the octane isomer into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the distilling liquid.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Observation: As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

-

Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (e.g., 1 drop per second). This temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.

Protocol 2: Melting Point Determination by Capillary Method

This is the standard pharmacopeial method for determining the melting point of a solid crystalline substance.[16][17]

Principle: A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample (clear point).[18] A pure substance will exhibit a sharp, narrow melting range.[19]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely grind the crystalline sample into a powder using a mortar and pestle.[17]

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the sealed end.[18] Tap the tube gently to compact the sample at the bottom.[17]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): First, heat the sample rapidly to determine an approximate melting point. This saves time in subsequent, more accurate measurements.[18][19]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (typically 1-2°C per minute) when the temperature is about 15°C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).[18]

-

Reporting: Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2°C).

Protocol 3: Research Octane Number (RON) Determination

The determination of RON is a highly specialized procedure governed by standards such as ASTM D2699.[13][20][21]

Principle: The knocking characteristic of a test fuel is compared to that of Primary Reference Fuels (PRFs) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under specific operating conditions.[21]

Sources

- 1. byjus.com [byjus.com]

- 2. 2-甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-ethylhexane [stenutz.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hexane, 3-ethyl- [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. 2-Methylheptane - Wikipedia [en.wikipedia.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 10. 2,3,4-トリメチルペンタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,3,4-Trimethylpentane|98+% Purity|CAS 565-75-3 [benchchem.com]

- 12. Octane rating - Wikipedia [en.wikipedia.org]

- 13. pei.org [pei.org]

- 14. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. mt.com [mt.com]

- 17. thinksrs.com [thinksrs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. bp.com [bp.com]

- 21. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to n-Octane as a Nonpolar Aprotic Solvent

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction pathways, influences yield, and determines the feasibility of purification processes. Among the plethora of available solvents, n-octane, a straight-chain alkane, serves as a quintessential example of a nonpolar aprotic solvent. Its unique physicochemical properties—chiefly its lack of polarity and inability to donate protons—render it an invaluable tool for specific applications, ranging from an inert reaction medium to a mobile phase in chromatographic separations. This technical guide provides a comprehensive exploration of n-octane's role, grounded in fundamental principles and practical applications. We will delve into the causality behind its selection in various experimental contexts, present its core properties in a comparative format, and offer detailed protocols for its use in key laboratory workflows.

The Physicochemical Landscape of n-Octane

At its core, a solvent's behavior is governed by its molecular structure. N-octane (C₈H₁₈) is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms connected by single bonds.[1][2] This simple, non-functionalized structure is the origin of its defining characteristics as a solvent. The electronegativity difference between carbon and hydrogen is minimal, resulting in nonpolar covalent bonds. Consequently, the molecule as a whole has no significant dipole moment, making it fundamentally nonpolar.[3]

Furthermore, octane is classified as "aprotic" because it lacks any hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[3][4] This structural feature means it cannot act as a hydrogen-bond donor, a crucial distinction from protic solvents like water or ethanol. These characteristics dictate its interactions with solutes, making it an ideal solvent for other nonpolar molecules based on the principle of "like dissolves like."[5][6] Van der Waals dispersion forces are the primary intermolecular interactions at play when octane solvates a solute.[5]

The following table summarizes the essential physicochemical properties of n-octane, which are foundational to its application in a laboratory setting.

| Property | Value | Significance in Application |

| Molecular Formula | C₈H₁₈[1][7] | Defines its basic composition and non-functionalized nature. |

| Molar Mass | 114.23 g/mol [1][7][8] | Used for stoichiometric calculations in reactions. |

| Appearance | Colorless liquid[8] | Allows for easy visual inspection of reactions and solutions. |

| Density | 0.703 g/cm³ (at 20-25°C)[1][7] | Less dense than water, causing it to form the upper layer in extractions. |

| Boiling Point | 125.6°C[8][9][10] | Higher than hexane (~69°C), enabling reactions at elevated temperatures. |

| Melting Point | -56.8°C[9][10][11] | Wide liquid range suitable for various process temperatures. |

| Dielectric Constant | ~2.0 (at 20°C)[12][13][14][15][16] | Quantifies its very low polarity and inability to stabilize charged species. |

| Polarity Index (P') | 0.1[17][18][19] | A relative measure confirming its status as a highly nonpolar solvent. |

| Solubility in Water | Insoluble (0.0007 g/L at 20°C)[5][7][20] | Essential for its use in liquid-liquid extractions with aqueous phases. |

| Solubility in Organics | Soluble/Miscible[5][20][21] | Readily dissolves other nonpolar substances like oils, fats, and hydrocarbons. |

| Flash Point | 13°C[7][9][22] | Highly flammable; requires stringent safety precautions. |

Core Applications in Synthesis and Separation

The selection of n-octane is not arbitrary; it is a deliberate choice driven by the specific demands of a chemical system. Its primary functions are to serve as an inert reaction environment and as a discriminating phase in separation processes.

Octane as an Inert Reaction Medium

In organic synthesis, particularly when dealing with highly reactive organometallic reagents or nonpolar substrates, the solvent must not participate in the reaction. Octane's saturated hydrocarbon structure renders it chemically inert under many reaction conditions.

Causality for Selection:

-

Preventing Side Reactions: Unlike ethers (e.g., THF, diethyl ether) which can be cleaved by strong bases or acids, or halogenated solvents which can participate in radical reactions, octane provides a stable, non-participatory environment.

-

Solubilizing Nonpolar Reactants: For reactions involving lipids, long-chain alkyl compounds, or other hydrophobic molecules, octane is an excellent choice for ensuring homogeneity of the reaction mixture.[20]

-

Temperature Control: With a boiling point of 125.6°C, octane allows for a significantly wider operational temperature range compared to more volatile alkanes like pentane or hexane, facilitating reactions that require sustained heating.[5]

Diagram: Role of Octane as an Inert Solvent The following diagram illustrates the conceptual role of octane as a non-participating medium, facilitating the interaction between nonpolar reactants A and B.

References

- 1. Octane - Wikipedia [en.wikipedia.org]

- 2. Octane Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. gauthmath.com [gauthmath.com]

- 7. N-OCTANE | 111-65-9 [chemicalbook.com]

- 8. thermopedia.com [thermopedia.com]

- 9. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. octane [chemister.ru]

- 12. Dielectric Constant Values for Common Materials [clippercontrols.com]

- 13. library.e.abb.com [library.e.abb.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Dielectric Constant [macro.lsu.edu]

- 16. scribd.com [scribd.com]

- 17. Polarity Index [macro.lsu.edu]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

- 20. haltermann-carless.com [haltermann-carless.com]

- 21. Octane - Sciencemadness Wiki [sciencemadness.org]

- 22. ICSC 0933 - OCTANE [chemicalsafety.ilo.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide: The Thermodynamic Landscape of Octane Isomers: A Guide to Structure, Stability, and Energy

Foreword: Beyond the Formula